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molecular formula C6H6BrN B184072 2-Bromo-3-methylpyridine CAS No. 3430-17-9

2-Bromo-3-methylpyridine

Cat. No. B184072
M. Wt: 172.02 g/mol
InChI Key: PZSISEFPCYMBDL-UHFFFAOYSA-N
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Procedure details

Ref: EN07957-77 BIS(DIBENZYLIDENEACETONE)PALLADIUM(Pd2((dba)3) (0.101 g, 0.11 mmol) and 2,2'-bis(diphenylphosphanyl)-1,1'-binaphthalene (BINAP) (0.136 g, 0.22 mmol) was was stirred in toluene (16.5 mL) under N2. Then 2-bromo-3-methylpyridine (1.619 mL, 14.53 mmol), cyclohexanamine (1.662 mL, 14.53 mmol) and sodium 2-methylpropan-2-olate (2.430 g, 25.29 mmol) was added to the above reaction mixture under N2.The reaction mixture was degasssed by reapeated 3 times with N2 and vaccum before the reaction mixture was heated at 115 °C for 1.5h LCMS indicated no SM left. The reaction mixture was cooled to rt, and then diluted with EtOAc and H2O. and neutralized by citric acid to PH ca 5. The aqoeus phase was extracted with EtOAc (4 x). The combined organic layers were dried over Na2SO4 and concentrated. The residue was purified automated flash chromatography on 100 g column. A gradient from 0 % to 30 % of EtOAc in heptane over 1800 mL was used as mobile phase. The product was collected using the wavelength 249 nm. Collect: F10, 0.231 g, light yellowish solid. LCMS ok, NMR ok F11-13: 1.398 g, light yellowish solid, LCMS ok, NMR ok F14-16, 79 mg, light yellowish solid, LCMS ok, NMR ok NMR of F11-13 1H NMR (500 MHz, DMSO) d 1.09 - 1.2 (m, 1H), 1.2 - 1.37 (m, 4H), 1.61 (d, 1H), 1.71 (d, 2H), 1.90 (d, 2H), 2.01 (s, 3H), 3.86 (ddd, 1H), 5.28 (d, 1H), 6.39 (dd, 1H), 7.09 - 7.22 (m, 1H), 7.83 (dd, 1H). Expected Number of Hs: 18 Assigned Hs: 18. [M + H]\+ 191.2
Quantity
0.0253 mol
Type
reagent
Reaction Step One
Quantity
0.0165 L
Type
solvent
Reaction Step Two
Quantity
0.0145 mol
Type
reactant
Reaction Step Three
Quantity
0.0145 mol
Type
reactant
Reaction Step Four

Identifiers

CUSTOM
812
reaction index
NAME
1.3.6 [N-arylation with Ar-X] Bromo N-arylation
reaction type

Inputs

Step One
Name
Quantity
0.0253 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.0165 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.0145 mol
Type
reactant
Smiles
C1CCC(CC1)N
Step Four
Name
Quantity
0.0145 mol
Type
reactant
Smiles
CC1=C(N=CC=C1)Br
Step Five
Name
Quantity
0.000218 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
0.00011 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N=CC=C1)NC2CCCCC2
Measurements
Type Value Analysis
YIELD 61.83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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